![molecular formula C15H22N2O2S B7642884 2-tert-butylsulfanyl-N-methyl-N-(oxolan-3-yl)pyridine-4-carboxamide](/img/structure/B7642884.png)
2-tert-butylsulfanyl-N-methyl-N-(oxolan-3-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butylsulfanyl-N-methyl-N-(oxolan-3-yl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTES, and it is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Wirkmechanismus
BPTES selectively binds to the active site of glutaminase, inhibiting its enzymatic activity. Glutaminase catalyzes the hydrolysis of glutamine to glutamate, which is then converted to α-ketoglutarate in the tricarboxylic acid cycle. By inhibiting glutaminase, BPTES decreases the production of glutamate and α-ketoglutarate, which are essential for cancer cell metabolism, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to have potent anticancer effects in various cancer cell lines, both in vitro and in vivo. It has also been shown to have minimal toxicity in normal cells, making it a potential therapeutic agent for cancer treatment. BPTES has also been studied for its potential applications in other diseases, such as neurodegenerative diseases and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BPTES is its selectivity for glutaminase, which makes it a potent inhibitor of cancer cell metabolism. However, BPTES has some limitations in lab experiments, such as its low solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, BPTES has a short half-life, which limits its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of BPTES. One direction is the development of more potent and selective inhibitors of glutaminase. Another direction is the combination of BPTES with other anticancer agents to enhance its efficacy. Additionally, the study of BPTES in other diseases, such as neurodegenerative diseases and metabolic disorders, could lead to the development of new therapeutic agents. Finally, the optimization of the synthesis method of BPTES could lead to the development of more efficient and cost-effective methods for its production.
Synthesemethoden
The synthesis of BPTES involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 2-chloro-3-methylpyridine with tert-butylthiol to form 2-tert-butylsulfanyl-3-methylpyridine. This intermediate is then reacted with oxalyl chloride to form 2-tert-butylsulfanyl-3-methylpyridine-4-carbonyl chloride, which is then reacted with N-methylmorpholine and oxolane to form the final product, 2-tert-butylsulfanyl-N-methyl-N-(oxolan-3-yl)pyridine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential applications in cancer research. Glutaminase is an enzyme that is upregulated in many types of cancer, and it plays a crucial role in cancer cell metabolism. BPTES selectively inhibits glutaminase, which leads to a decrease in the production of glutamine, an essential amino acid for cancer cell survival. This inhibition results in the inhibition of cancer cell growth and proliferation, making BPTES a potential therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
2-tert-butylsulfanyl-N-methyl-N-(oxolan-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)20-13-9-11(5-7-16-13)14(18)17(4)12-6-8-19-10-12/h5,7,9,12H,6,8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQWMOCTZDKBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=CC(=C1)C(=O)N(C)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.